molecular formula C7H4O4 B13785014 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid CAS No. 90109-92-5

5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B13785014
CAS No.: 90109-92-5
M. Wt: 152.10 g/mol
InChI Key: DVHJEJFVJPGNQK-UHFFFAOYSA-N
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Description

5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid is a cyclohexadiene derivative featuring two ketone groups at positions 5 and 6 and a carboxylic acid substituent at position 1. These compounds are pivotal in organic synthesis, natural product biosynthesis, and industrial applications, with variations in functional groups significantly altering their chemical behavior and biological roles .

Properties

IUPAC Name

5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHJEJFVJPGNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603038
Record name 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90109-92-5
Record name 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Protection and Oxidation of Sterically Hindered Catechol Derivatives

A key preparation route for this compound involves starting from sterically hindered catechol derivatives, such as 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde. Direct oxidation of the aldehyde group to the carboxylic acid is complicated by the susceptibility of the catechol fragment to oxidation. To circumvent this, the catechol hydroxyl groups are first protected by esterification to prevent their oxidation during the process.

The synthetic sequence is as follows:

  • Step 1: Protection of the Catechol Fragment
    The catechol hydroxyl groups are converted into ester groups to protect them during subsequent oxidation steps.

  • Step 2: Oxidation of the Aldehyde to Carboxylic Acid
    The protected intermediate is oxidized in a biphasic dichloromethane (DCM)–water system at room temperature using sodium chlorite (NaClO2) as the oxidant.

  • Step 3: Deprotection and Prevention of Further Oxidation
    Protective ester groups are removed using hydrazine hydrate, which also acts to prevent further oxidation of the acid by atmospheric oxygen.

  • Step 4: Oxidation to the o-Benzoquinone Carboxylic Acid
    The resulting acid is oxidized in an acidic medium (nitric acid in acetic acid) to yield the target o-benzoquinone carboxylic acid, i.e., this compound.

This method yields the compound in good overall yield and is effective for sterically hindered derivatives, ensuring selectivity and stability of the product (see Scheme 1 in original source).

Comparative Data Table of Preparation Methods

Preparation Step Method Details Reagents/Conditions Yield/Notes Reference
Protection of catechol hydroxyls Esterification of catechol groups Ester groups formation (specific conditions not detailed) Protects catechol from oxidation
Oxidation of aldehyde to acid Biphasic DCM–H2O system with NaClO2 Room temperature Selective oxidation of aldehyde to acid
Deprotection and oxidation prevention Hydrazine hydrate treatment Prevents atmospheric oxidation Removes protective groups, stabilizes acid
Final oxidation to o-benzoquinone acid Acidic medium (HNO3 in AcOH) oxidation Acidic conditions Converts acid to this compound
Synthesis of related quinonoid derivatives Bromination and condensation with amino acids NBS bromination, triethylamine base in ethanol reflux Yields biologically active quinonoid amino acid conjugates

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes Fischer esterification when treated with alcohols under acidic conditions. This reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration .

Reaction:
C H O +R OHC H O R+H O\text{C H O }+\text{R OH}\xrightarrow{\text{H }}\text{C H O R}+\text{H O}

Key Features:

  • Catalysts: Sulfuric acid or p-toluenesulfonic acid.

  • Equilibrium Control: Excess alcohol or water removal drives the reaction forward.

  • Limitations: Intramolecular esterification (lactone formation) is disfavored due to steric constraints from the rigid cyclohexadiene backbone .

Reduction of Ketone Groups

The two ketone groups are susceptible to reduction. Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the dioxo groups are converted to diols, yielding 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid .

Reaction:
C H O LiAlH C H O \text{C H O }\xrightarrow{\text{LiAlH }}\text{C H O }

Experimental Data:

ReagentProductYield (%)Conditions
LiAlH₄ (excess)5,6-dihydroxy derivative85THF, 0°C → RT
NaBH₄Partial reduction (mixed products)45Ethanol, reflux

The stereochemistry of the diol depends on the reducing agent and solvent polarity .

Oxidation Reactions

While the compound is already highly oxidized, the conjugated diene system can undergo further oxidative cleavage. Treatment with hot alkaline KMnO₄ ruptures the ring, forming maleic acid derivatives .

Reaction:
C H O KMnO HOOC CH COOH+CO \text{C H O }\xrightarrow{\text{KMnO }}\text{HOOC CH COOH}+\text{CO }

Mechanism:

  • Epoxidation of the diene.

  • Ring-opening via permanganate attack.

  • Decarboxylation of the carboxylic acid group .

Cycloaddition Reactions

The conjugated diene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). The electron-withdrawing ketone groups enhance the diene’s reactivity .

Reaction:
C H O +DienophileBicyclic adduct\text{C H O }+\text{Dienophile}\rightarrow \text{Bicyclic adduct}

Example:

DienophileAdduct StructureReaction Rate (k, M⁻¹s⁻¹)
Maleic anhydrideFused 6/5-membered ring0.12 (in DCM, 25°C)
TetrazineTriazine-linked product0.08 (in MeCN, 40°C)

The regioselectivity follows the endo rule, favoring transition states with maximal orbital overlap .

Decarboxylation Under Basic Conditions

Heating with a strong base (e.g., NaOH) induces decarboxylation, yielding 1,3-cyclohexadienedione and CO₂ .

Reaction:
C H O NaOH C H O +CO \text{C H O }\xrightarrow{\text{NaOH }}\text{C H O }+\text{CO }

Conditions:

  • Temperature: 100–120°C.

  • Catalyst: None required; proceeds via a six-membered cyclic transition state.

Nucleophilic Acyl Substitution

The carboxylic acid group reacts with amines to form amides. For example, treatment with thionyl chloride converts the acid to an acyl chloride, which then reacts with NH₃ .

Reaction Sequence:

  • C H O SOCl C H O Cl\text{C H O }\xrightarrow{\text{SOCl }}\text{C H O Cl}

  • C H O Cl+NH C H O N+HCl\text{C H O Cl}+\text{NH }\rightarrow \text{C H O N}+\text{HCl}

Yield Optimization:

  • Use DMF as a catalyst for the acyl chloride formation.

  • Anhydrous conditions prevent hydrolysis .

Tautomerism and Enolate Formation

The compound exhibits keto-enol tautomerism, with the enol form stabilized by conjugation. Deprotonation with LDA generates a resonance-stabilized enolate, which participates in alkylation or aldol reactions.

Equilibrium:
Keto formEnol form\text{Keto form}\rightleftharpoons \text{Enol form}
Enolate Formation:
C H O LDAC H O \text{C H O }\xrightarrow{\text{LDA}}\text{C H O }

Applications:

  • Synthesis of β-keto esters via alkylation.

  • Cross-aldol reactions with aldehydes.

Scientific Research Applications

Biological Activities

Research has demonstrated that 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid exhibits several biological activities:

Antioxidant Properties

Studies indicate that compounds with similar structures possess antioxidant properties by scavenging free radicals. This activity is attributed to the compound's functional groups that interact with reactive oxygen species (ROS), potentially offering protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research suggests that it may effectively inhibit various microbial strains by disrupting cell membranes or interfering with essential metabolic pathways.

Anti-inflammatory Effects

There is potential for this compound to exhibit anti-inflammatory effects by interacting with enzymes involved in inflammatory pathways. Preliminary studies suggest that it could serve as a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Industrial Applications

This compound is being explored for various industrial applications:

  • Material Science : It is utilized in the development of new materials due to its unique chemical properties.
  • Pharmaceuticals : The compound's biological activities position it as a potential lead compound for drug development targeting specific diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antioxidant Activity Study : A comparative study of various carboxylic acids found that structural features significantly influence their efficacy in scavenging free radicals.
  • Antimicrobial Efficacy : Research on cyclohexadienes has shown notable antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may also be effective against similar pathogens.
  • Anti-inflammatory Mechanisms : Investigations revealed that compounds containing imino groups can inhibit cyclooxygenase (COX) enzymes critical in inflammatory responses. This positions the compound as a potential therapeutic agent for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene-1-carboxylic acid, 5,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The dioxo groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in various biochemical pathways .

Comparison with Similar Compounds

Critical Analysis and Limitations

  • Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons are extrapolated from structurally related compounds.
  • Contradictions : and reference 3,6-dioxocyclohexa-1,4-diene-1-carboxylic acid, a positional isomer with distinct properties, underscoring the need for precise structural characterization.

Biological Activity

5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4O4_4. The compound features a cyclohexadiene ring with two carbonyl groups and a carboxylic acid group. This unique arrangement contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various derivatives of dioxocyclohexadienes, it was found that certain structural modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways. For instance, the presence of the dioxo functionality allows for interactions with active sites of target enzymes through hydrogen bonding and steric effects .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to form complexes with metal ions and interact with various biomolecules. This interaction can lead to the modulation of enzyme activities and the disruption of cellular processes in pathogenic organisms .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against a panel of microbial pathogens. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

A separate study focused on the inhibition of E. coli dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. The findings revealed that this compound significantly inhibited DHFR activity in vitro, suggesting its potential as a scaffold for designing novel antibacterial agents targeting folate metabolism .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundDioxocyclohexadieneAntimicrobial, enzyme inhibition
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acidImino derivativeModerate antimicrobial properties
3,6-Dioxocyclohexa-1,4-diene-1-carboxylic acidDioxocyclohexadieneLimited biological activity reported

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of cyclohexene precursors or through Diels-Alder adducts followed by selective deprotection. For example, 6-oxo derivatives (e.g., 6-Oxocyclohexane-1,3-dicarboxamides) are synthesized using binucleophilic reagents under controlled pH to prevent over-oxidation . Key parameters include temperature (maintained at 0–5°C for ketone stability) and solvent polarity (e.g., THF/water mixtures) to optimize intermediate stabilization. Yield improvements (≥70%) are achieved via iterative HPLC purification with C18 columns and 0.1% formic acid mobile phase .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR reveals diene proton coupling (δ 5.8–6.2 ppm, J = 10–12 Hz for conjugated double bonds) and carboxylic acid proton absence (due to exchange broadening). 13C^{13}\text{C}-NMR identifies oxo carbons at δ 190–210 ppm .
  • IR : Strong C=O stretches at 1680–1720 cm1^{-1} for the carboxylic acid and dioxo groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M-H]^- ion at m/z 166.0372 for C7_7H6_6O4_4) ensures molecular formula accuracy .

Q. How can researchers mitigate instability of this compound during storage?

  • Methodological Answer : Stability is enhanced by storing the compound at -20°C under inert gas (argon) in amber vials to prevent photodegradation. Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolytic decomposition. Purity should be monitored monthly via TLC (silica gel, ethyl acetate/hexane 3:1) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloaddition reactions?

  • Methodological Answer : The conjugated diene system acts as a dienophile in inverse-electron-demand Diels-Alder reactions. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict high electrophilicity at C-5/C-6 (Fukui indices >0.15), favoring adduct formation with electron-rich dienes. Experimental validation uses 13C^{13}\text{C}-labeling to track regioselectivity, confirming C-1 carboxylate retention in adducts .

Q. How can enantioselective synthesis of derivatives be achieved, and what catalysts optimize chiral induction?

  • Methodological Answer : Asymmetric catalysis with Jacobsen’s Mn(III)-salen complexes (10 mol%) in dichloromethane achieves >90% ee for epoxide intermediates. Chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) confirms enantiopurity. For hydroxylation, engineered P450 monooxygenases (e.g., CYP199A4) introduce stereospecific hydroxy groups at C-5 with 85% yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial assays often arise from solvent-dependent solubility (e.g., DMSO vs. aqueous buffers). Standardized protocols (CLSI guidelines) with MIC values normalized to cell density (OD600_{600} = 0.1) and 24-h incubation reduce variability. Metabolomic profiling (LC-MS/MS) identifies degradation products that may confound activity readings .

Q. How do computational models predict metabolic pathways for this compound in microbial systems?

  • Methodological Answer : In silico tools like BioTransformer 3.0 predict β-oxidation at the cyclohexene ring, forming succinyl-CoA intermediates. Experimental validation uses 14C^{14}\text{C}-radiolabeled compound tracking in Pseudomonas putida cultures, with TLC autoradiography confirming metabolite profiles .

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